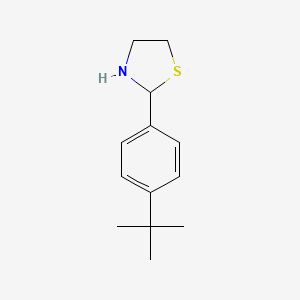

2-(4-(tert-Butyl)phenyl)thiazolidine

Beschreibung

Significance of Sulfur and Nitrogen Containing Heterocycles in Drug Discovery

Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements, form the backbone of medicinal chemistry. It is estimated that over 85% of all biologically active chemical entities contain at least one heterocyclic ring. acs.org Among these, structures incorporating both sulfur and nitrogen atoms are of paramount importance. nih.govacs.org These heteroatoms can significantly influence a molecule's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity. acs.org This modulation is critical for optimizing pharmacokinetic and pharmacodynamic profiles, enhancing the interaction of a drug candidate with its biological target, and improving its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The presence of sulfur and nitrogen in a heterocyclic ring can mimic natural peptide conformations or transition states in enzymatic reactions, leading to enhanced pharmacological activity. nih.gov

The Thiazolidine (B150603) Ring System as a Privileged Scaffold in Bioactive Molecules

The thiazolidine ring, a five-membered saturated heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3, is considered a "privileged scaffold" in drug discovery. researchgate.net This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, leading to a wide array of pharmacological activities. nih.gov The thiazolidine nucleus is a key structural component in a multitude of compounds demonstrating therapeutic potential across various disease areas, including metabolic disorders, cancer, and infectious diseases. nih.govnih.gov

The journey of thiazolidine derivatives in medicinal chemistry has been extensive. Early interest in the scaffold was notably sparked by its presence in penicillin. A significant milestone occurred in the 1980s with the development of Ciglitazone by Takeda Pharmaceutical, the first member of the thiazolidinedione (TZD) class of antidiabetic agents. researchgate.netmdpi.com Although Ciglitazone itself was never marketed, its discovery paved the way for the development of other "glitazone" drugs like Rosiglitazone and Pioglitazone, which act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ). acs.orgresearchgate.net Since then, research has expanded dramatically, with chemists modifying the core thiazolidine structure at various positions to explore a vast chemical space and uncover new therapeutic applications beyond diabetes. researchgate.netnih.gov

The thiazolidine core is a versatile pharmacophore, a molecular framework responsible for a drug's biological activity. Its structure allows for substitutions at positions 2, 3, and 5, enabling the synthesis of large libraries of derivatives with diverse properties. researchgate.net This structural flexibility has led to the discovery of thiazolidine-containing compounds with a broad spectrum of biological activities. nih.gov

| Biological Activity | Thiazolidine Derivative Class | Example Application/Target |

| Antidiabetic | Thiazolidine-2,4-diones (Glitazones) | Type 2 Diabetes (PPARγ agonists) |

| Anticancer | 2-Arylthiazolidines, 5-Arylidene-thiazolidinediones | Prostate, Breast, Lung Cancer |

| Antimicrobial | 2,5-Disubstituted 4-Thiazolidinones | Antibacterial, Antifungal agents |

| Anti-inflammatory | 4-Thiazolidinones | Inhibition of inflammatory pathways |

| Antiviral | Various Thiazolidine derivatives | Anti-HIV agents |

| Anticonvulsant | Substituted Thiazolidinones | Neurological disorders |

This table presents a summary of the diverse biological activities associated with the versatile thiazolidine scaffold.

Rationale for Dedicated Academic Research on 2-(4-(tert-Butyl)phenyl)thiazolidine

While extensive research has focused on thiazolidine derivatives bearing a carbonyl group (thiazolidinones), dedicated academic investigation into the specific compound this compound is less documented in publicly available literature. However, a strong scientific rationale for its study can be constructed based on the established value of its constituent molecular fragments.

The core structure is a 2-arylthiazolidine . Research into this class of compounds has identified them as promising cytotoxic agents. For instance, series of 2-arylthiazolidine-4-carboxylic acid amides have been developed and shown to induce apoptosis in cancer cells, demonstrating potent activity against prostate cancer cell lines. researchgate.net This establishes the 2-arylthiazolidine scaffold as a valid starting point for the design of new anticancer agents.

The substituent at position 2 is a 4-(tert-Butyl)phenyl group. The tert-butyl moiety is a common and impactful functional group in medicinal chemistry. nih.gov Its primary characteristics are its bulk and high lipophilicity (hydrophobicity). acs.orgresearchgate.net The inclusion of a tert-butyl group can:

Enhance Lipophilicity: This can improve a molecule's ability to cross cell membranes and may increase its affinity for hydrophobic binding pockets within target proteins. nih.govresearchgate.net

Provide Steric Shielding: The bulky nature of the group can protect adjacent, more chemically labile parts of the molecule from metabolic degradation, thereby increasing the compound's stability and half-life. hyphadiscovery.comrsc.org

Modulate Potency: The tert-butyl group in drugs like the antiviral Ombitasvir or the cystic fibrosis medication Ivacaftor has been shown to enhance potency. hyphadiscovery.com

Therefore, the rationale for investigating this compound lies in the strategic combination of a known bioactive scaffold (2-arylthiazolidine) with a functionally significant substituent (4-tert-butylphenyl). Research on this specific molecule would aim to determine how the bulky, lipophilic tert-butylphenyl group modulates the biological activity, selectivity, and pharmacokinetic properties of the parent thiazolidine ring system. Such a study is a logical step in the systematic exploration of the structure-activity relationships within the 2-arylthiazolidine class of compounds.

Overview of Key Research Areas in Thiazolidine Chemistry and Biology

Current and future research in the field of thiazolidine chemistry is multifaceted, building upon the scaffold's proven versatility. Key areas of investigation include:

Oncology: A primary focus is the development of novel thiazolidine-based anticancer agents. nih.gov Research is geared towards synthesizing derivatives that are more potent and selective for cancer cells, understanding their mechanisms of action (e.g., cell cycle arrest, apoptosis induction), and overcoming drug resistance. nih.govresearchgate.netscilit.commdpi.com

Infectious Diseases: The rise of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Thiazolidine derivatives continue to be explored as a source of novel compounds to combat resistant strains of bacteria and fungi. nih.gov

Metabolic Diseases: While the first generation of thiazolidinedione antidiabetics faced challenges, research continues to design new PPARγ modulators and agents targeting other metabolic pathways with improved safety profiles. researchgate.net

Neurodegenerative and Inflammatory Diseases: The anti-inflammatory properties of some thiazolidinones make them attractive candidates for development into treatments for chronic inflammatory conditions and potentially neurodegenerative diseases where inflammation plays a role. nih.gov

Synthetic Methodology: Organic chemists continue to develop more efficient, environmentally friendly, and versatile methods for synthesizing the thiazolidine core and its derivatives, enabling the creation of more complex and diverse molecular libraries for biological screening. researchgate.netresearchgate.netnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-tert-butylphenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NS/c1-13(2,3)11-6-4-10(5-7-11)12-14-8-9-15-12/h4-7,12,14H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUXQRCFZKFOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408596 | |

| Record name | 2-(4-tert-Butylphenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210625-01-7 | |

| Record name | 2-(4-tert-Butylphenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Tert Butyl Phenyl Thiazolidine

Established Synthetic Routes to 2-(4-(tert-Butyl)phenyl)thiazolidine

The primary and most established method for synthesizing 2-substituted thiazolidines, including the title compound, is through the condensation of an aldehyde with an aminothiol.

Condensation Reactions Involving 4-(tert-butyl)benzaldehyde and Cysteamine (B1669678)

The synthesis of this compound is classically achieved via the cyclocondensation reaction between 4-(tert-butyl)benzaldehyde and cysteamine (2-aminoethanethiol). This reaction proceeds through the initial formation of a Schiff base (imine) between the aldehyde's carbonyl group and the amino group of cysteamine. Subsequently, an intramolecular nucleophilic attack by the thiol group onto the imine carbon leads to the closure of the five-membered thiazolidine (B150603) ring. dss.go.th This method is efficient for producing various 2-arylthiazolidine-4-carboxylic acids, which are precursors to other derivatives. nih.govnih.gov The reaction is typically carried out under mild conditions, making it a highly utilized synthetic route. dss.go.th

The proposed mechanism involves the zwitterionic form of cysteamine attacking the carbonyl carbon of the aldehyde. Protonation of the resulting hydroxyl group forms a good leaving group (H₂O), generating a carbocation. The final ring closure occurs via nucleophilic attack of the thiolate on this carbocation. dss.go.th

Optimization of Reaction Conditions: Solvent Systems and Catalysis

The efficiency and yield of the condensation reaction can be significantly influenced by various parameters, including the choice of solvent and the presence of a catalyst. While the reaction can proceed without a catalyst, both acid and base catalysis are commonly employed to enhance the reaction rate. nih.gov

Solvent Systems: The choice of solvent can impact reaction time and yield. Alcohols like ethanol (B145695) are frequently used, often in combination with water. nih.govekb.eg Studies on similar thiazolidinone syntheses have explored a range of solvents, including toluene, methanol, and even solvent-free conditions, to optimize outcomes. nih.govmdpi.com Green chemistry approaches have introduced deep eutectic solvents (DESs) as environmentally benign media for Knoevenagel condensation to produce thiazolidinedione derivatives, a related class of compounds. frontiersin.org

Catalysis: A variety of catalysts can be employed to promote the synthesis of thiazolidine derivatives.

Acid Catalysis: Brønsted acids like acetic acid or Lewis acids can facilitate the dehydration step of the condensation. mdpi.com

Base Catalysis: Organic bases such as piperidine (B6355638) are often used, particularly in Knoevenagel-type condensations leading to related thiazolidinone structures. mdpi.com

Novel Catalysts: Research into more efficient and reusable catalysts has led to the use of nanoparticles, ionic liquids, and solid supports like Amberlite IR-120H resin. nih.gov These catalysts often allow for milder reaction conditions, shorter reaction times, and easier product purification. nih.gov

The table below summarizes various conditions explored for the synthesis of thiazolidine and its derivatives, which can be adapted for the synthesis of this compound.

| Catalyst Type | Solvent | Temperature | Key Advantages |

| Acid (e.g., PTSA, BF₃·OEt₂) | Dichloromethane | 0 °C to RT | Good yields, control over regioselectivity. nih.gov |

| Base (e.g., Piperidine, Et₃N) | Ethanol, Toluene | Reflux | Common for condensation, high yields. mdpi.comnih.gov |

| Nanoparticles (e.g., nano-CdZr₄(PO₄)₆) | Solvent-free | 80 °C | High yields, reusability, green chemistry. nih.gov |

| Ionic Liquids (e.g., [bmim][PF₆]) | Ionic Liquid | Room Temp. | Moderate to high yields, catalyst/solvent recycling. ekb.eg |

| Microwave Irradiation | Solvent-free or Ethanol | N/A | Rapid reaction times, high yields, cleaner products. nih.govrasayanjournal.co.insemanticscholar.org |

Functionalization Strategies of the Thiazolidine Core for Derivatization

Once the this compound core is synthesized, it can be further modified to create a library of derivatives. Functionalization typically targets the heteroatoms—nitrogen and sulfur—within the thiazolidine ring.

N-Alkylation and S-Acylation Reactions at Heteroatoms

N-Alkylation: The secondary amine nitrogen (N-3) of the thiazolidine ring is a nucleophilic center and can be readily alkylated using various alkylating agents, such as alkyl halides. This modification is a common strategy in the synthesis of diverse thiazolidine derivatives. nih.gov For the related imino-thiazolidinones, N-alkylation has been achieved using alkyl fluorosulfonates generated in situ from alcohols and SO₂F₂, allowing for the introduction of various alkyl and polyfluoroalkyl groups with high regioselectivity. nih.gov Microwave-assisted N-benzylation has also been effectively used for N-alkylation of thiazolidine-2,4-diones, demonstrating a rapid and efficient method. mdpi.com

S-Acylation and S-Alkylation: The sulfur atom in the thiazolidine ring is generally less reactive towards acylation than the nitrogen atom. However, under specific conditions, particularly in the synthesis of N-acylthiazolidinethiones, S-alkylation can become a competing or even dominant pathway over desired C-alkylation, especially when using alkyl halides as electrophiles. Direct S-acylation of the thiazolidine sulfide (B99878) is not a common transformation. Functionalization involving the sulfur atom often proceeds via oxidation to the corresponding sulfoxide (B87167) or sulfone. rsc.org

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity: In functionalization reactions, regioselectivity refers to the preferential reaction at one site over another. For the thiazolidine ring of the title compound, the primary sites for substitution are the N-3 position and the C-4 and C-5 positions. N-alkylation is typically highly regioselective at the nitrogen atom due to its greater nucleophilicity compared to the carbon atoms of the ring. nih.gov When synthesizing derivatives from precursors like aziridines, the nature of the substituents can greatly influence the regioselectivity of the ring-opening and subsequent cyclization. rsc.org

Stereochemical Control: The C-2 carbon of this compound is a stereocenter. If the synthesis starts from achiral precursors (4-(tert-butyl)benzaldehyde and cysteamine), a racemic mixture of (R)- and (S)-enantiomers is formed. Achieving stereochemical control to produce a single enantiomer typically requires the use of a chiral starting material or a chiral catalyst. For instance, the synthesis of related 2-arylthiazolidine-4-carboxylic acid amides often starts with L-cysteine, which sets the stereochemistry at the C-4 position as (R). nih.gov This fixed stereocenter can then influence the stereochemistry at the C-2 position, leading to a mixture of diastereomers that may be separable. nih.gov Enantioselective synthesis of related 2-iminothiazolidines has been achieved using Lewis acid-catalyzed reactions with chiral aziridines, yielding products with good enantiomeric excess. nih.gov

Novel Synthetic Approaches for Thiazolidine Derivatives

In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for synthesizing thiazolidine derivatives. These novel approaches often offer advantages such as higher yields, shorter reaction times, and the ability to generate molecular diversity in a single step.

Multi-Component Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a single product, incorporating substantial parts of all starting materials. nih.gov This strategy is highly atom-economical and efficient for creating complex molecules. A variety of thiazolidine derivatives have been synthesized using MCRs, for example, by combining aldehydes, amines, alkynes, and isothiocyanates using a dual Cu(I)/Zn(II) catalyst system. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govsemanticscholar.orgijaresm.com This technique has been successfully applied to the synthesis of various thiazolidinones and other thiazolidine derivatives, frequently under solvent-free conditions, which further enhances its "green" credentials. rasayanjournal.co.inrsc.orgnih.gov

Solvent-Free and Catalyst-Free Synthesis: To align with the principles of green chemistry, methods that eliminate the need for volatile organic solvents and catalysts are highly desirable. Several thiazolidine derivatives have been synthesized under solvent-free conditions, sometimes facilitated by microwave irradiation or the use of solid-supported catalysts. nih.gov In some cases, catalyst-free reactions are possible, relying on the intrinsic reactivity of the starting materials under specific conditions, such as thermal promotion. nih.gov

The table below highlights some novel synthetic strategies for thiazolidine derivatives.

| Synthetic Approach | Reactants | Catalyst/Conditions | Key Features | Reference |

| Multi-Component Reaction | Aldehyde, Amine, Alkyne, Isothiocyanate | Cu(I) and Zn(II) | One-pot synthesis of complex 2-iminothiazolidines. | nih.gov |

| Microwave-Assisted Synthesis | Schiff Bases, Mercaptoacetic Acid | Microwave (200-250 W), Ethanol | Rapid synthesis (2-6 min), high yields, cleaner products. | rasayanjournal.co.insemanticscholar.org |

| Solvent-Free Synthesis | Aniline, Benzaldehyde, Thioglycolic Acid | Ammonium Persulfate (APS), 90 °C | Economical catalyst, high atom economy, environmentally benign. | nih.gov |

| Ultrasound-Assisted Synthesis | Primary Amines, Carbon Disulfide, Maleic Anhydride (B1165640) | Ultrasound Irradiation, Water | Synthesis of pseudopeptide-linked rhodanine (B49660) scaffolds. | nih.gov |

| Deep Eutectic Solvent (DES) Synthesis | Benzaldehydes, Thiazolidinedione | Choline chloride/N-methylurea, 80 °C | Green solvent system, good to excellent yields. | frontiersin.org |

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for synthesizing complex molecules like thiazolidine derivatives from simple starting materials in a single synthetic operation. nih.gov This strategy avoids the need for isolating intermediates, thereby saving time, solvents, and resources. mdpi.com The synthesis of 2-arylthiazolidines is often achieved through a three-component reaction involving an aldehyde, an amine, and a source of thiol, such as thioglycolic acid, to form a thiazolidin-4-one ring. bas.bgrroij.com

The direct synthesis of this compound can be streamlined into a two-component, one-pot reaction by reacting 4-(tert-butyl)benzaldehyde directly with cysteamine. However, the principles of MCRs are foundational to these transformations, emphasizing domino processes where sequential reactions occur in a single pot. bas.bg For instance, new 2-imino-4-thiazolidinone derivatives have been synthesized by reacting thiourea (B124793) derivatives, hetaryl aldehydes, and chloroacetic acid in a one-pot method. bas.bg This approach is valued for its simplicity and reduced cost compared to traditional multi-step syntheses. bas.bg

Research has demonstrated the utility of MCRs for a variety of thiazolidine-based structures. A notable example is the one-pot, three-component synthesis of 2-imino-1,3-thiazolidin-4-one derivatives from phenyl isothiocyanate, primary amines, and dimethyl acetylenedicarboxylate, which proceeds to completion in approximately two hours with good to excellent yields. researchgate.net These reactions showcase the versatility and efficiency of MCRs in generating structural diversity. nih.gov

Table 1: Examples of One-Pot Reactions for Thiazolidine and Thiazole (B1198619) Synthesis

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

| Phenyl isothiocyanate, Primary amines, Dimethyl acetylenedicarboxylate | Ethanol, Room Temperature | 2-Imino-1,3-thiazolidin-4-one derivatives | Good to Excellent | researchgate.net |

| Thiourea derivatives, Hetaryl aldehydes, Chloroacetic acid | Domino-process | 2-Imino-4-thiazolidinone derivatives | Not specified | bas.bg |

| Aldehydes, Benzoylisothiocyanate, Alkyl bromides | KF/Clinoptilolite nanoparticles, Water, 100°C | Thiazole derivatives | Good to Excellent | nih.gov |

| 3-Formyl chromone, Primary amine, Mercaptoacetic acid | Microwave irradiation | 2-(4-oxo-4H-1-benzopyran-3-yl)-4-thiazolidinone analogues | Not specified | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde, Substituted aniline, Thioglycolic acid | β-cyclodextrin-SO3H, Solvent-free | 2-(2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one | 98% | rroij.com |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. nih.govbenthamdirect.com This technology is based on the efficient heating of materials by dielectric loss, leading to rapid and uniform temperature increases within the reaction mixture. nih.gov

The synthesis of thiazolidine and its derivatives is particularly amenable to microwave-assisted protocols. For example, the synthesis of thiazolidin-4-one ring systems, which conventionally requires 12 hours, can be completed in just 15 minutes under microwave irradiation. benthamdirect.com This rapid synthesis is a key advantage for developing libraries of compounds efficiently. mdpi.com The reaction to form this compound would similarly benefit from this technique, involving the microwave-assisted condensation of 4-(tert-butyl)benzaldehyde and cysteamine, likely in a solvent like ethanol or under solvent-free conditions.

Several studies have detailed the successful application of microwaves in synthesizing various thiazolidinone derivatives. One method involves the reaction of Schiff's bases with thioglycollic acid in glacial acetic acid, irradiated at 420 W for 20 minutes. semanticscholar.org Another solvent-free approach describes the condensation of thiourea with chloroacetic acid and an aldehyde under microwave irradiation to produce 5-arylidene-2-imino-4-thiazolidinones. nih.gov Tandem reactions connecting aldehydes, thiosemicarbazides, and maleic anhydride have also been effectively facilitated by microwave irradiation to create 2-hydrazolyl-4-thiazolidinones. nih.govresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Thiazolidinone Synthesis

| Reaction / Product Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Power/Conditions | Yield Improvement | Reference |

| Thiazolidin-4-one ring system | 12 hours | 15 minutes | Not specified | Yes | benthamdirect.com |

| 5-(4-chlorobenzylidene)-2,4-thiazolidinedione | Not specified | 5 minutes | 200 watts | Not specified | rasayanjournal.co.in |

| 2-(Substituted phenyl)-3-(5-substituted phenyl)-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one | Not specified | 20 minutes | 420 W, Glacial acetic acid | Not specified | semanticscholar.org |

| 5-Arylidene-2-imino-4-thiazolidinones | Not specified | Not specified | Solvent-free | Not specified | nih.gov |

| 2-Hydrazolyl-4-thiazolidinones | Not specified | Not specified | Tandem 3-component reaction | Not specified | nih.gov |

Catalyst Development for Thiazolidine Ring Formation

The selection of an appropriate catalyst is critical for the efficient formation of the thiazolidine ring. Catalysts can enhance reaction rates, improve yields, and operate under mild conditions. A wide range of catalysts, including acids, bases, and more environmentally benign options, have been developed for this purpose.

Acid catalysts are commonly employed in the synthesis of thiazolidin-4-ones. Protic acids, zeolites, and silica (B1680970) gel have been used to facilitate the cyclocondensation reaction. rroij.com More recently, heterogeneous, reusable solid-acid catalysts like β-cyclodextrin-SO3H have proven highly effective, particularly under solvent-free conditions, affording excellent yields (up to 98%) and shorter reaction times. rroij.com Other acid catalysts include p-toluenesulfonic acid (p-TSA) and sulfamic acid. rroij.com For the synthesis of thiazolidine-2-thiones, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been identified as a highly efficient base catalyst, outperforming others like DBU and triethylamine (B128534) and allowing the reaction to proceed at room temperature. nih.govacs.org

In the pursuit of greener chemistry, significant developments have been made. Amberlite IR-120H, a reusable acidic resin, has been used as a greener catalyst for thiazolidine synthesis. nih.gov Deep eutectic solvents (DESs) have also been explored as dual-purpose solvent-catalysts for Knoevenagel condensation to produce thiazolidinedione derivatives. frontiersin.org These green catalysts offer advantages such as ease of recovery and reduced environmental impact. nih.gov

Table 3: Catalysts for Thiazolidine Ring Formation

| Catalyst | Catalyst Type | Reactants | Conditions | Key Advantages | Reference |

| β-cyclodextrin-SO3H | Heterogeneous Acid | 2-Chloroquinoline-3-carbaldehyde, Aniline, Thioglycolic acid | Solvent-free, Reflux | High yield (98%), Reusable, Short reaction time | rroij.com |

| DABCO | Organic Base | α-Tertiary propargylamines, Carbon disulfide | 25 °C, Solvent-free | High conversion, Mild conditions, Low catalyst loading | nih.govacs.org |

| Piperidine | Organic Base | Aromatic aldehyde, Thiazolidinedione | Ethanol, Reflux | Effective for Knoevenagel condensation | nih.gov |

| Amberlite IR-120H | Acidic Resin | 3/5-Alkyl-2,6-diarylpiperidin-4-ones, Thiosemicarbazide, Ethyl-2-bromopropionate | Microwave (250 W), Solvent-free | Greener, Reusable, High yield | nih.gov |

| Deep Eutectic Solvents (DESs) | Green Solvent/Catalyst | Substituted benzaldehydes, Thiazolidine-2,4-dione | Stirring, Monitored by TLC | Acts as both solvent and catalyst, Environmentally benign | frontiersin.org |

Structure Activity Relationship Sar Studies of 2 4 Tert Butyl Phenyl Thiazolidine and Its Analogs

Influence of the tert-Butylphenyl Moiety on Biological Interactions

The 2-aryl substituent on the thiazolidine (B150603) ring plays a pivotal role in modulating the biological activity of this class of compounds. The nature of the substituent on the phenyl ring, such as the tert-butyl group, significantly impacts the molecule's interaction with biological targets through steric, lipophilic, and electronic effects.

Lipophilicity, often quantified by the partition coefficient (log P), is a critical parameter that affects a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov The tert-butyl group on the phenyl ring of 2-(4-(tert-butyl)phenyl)thiazolidine significantly increases the molecule's lipophilicity. This enhanced lipophilic character can facilitate the passage of the compound through biological membranes, potentially increasing its bioavailability and access to intracellular targets. nih.govnih.gov

The steric bulk of the tert-butyl group also plays a crucial role in receptor binding. In many cases, a bulky hydrophobic group at the para-position of the phenyl ring is preferred for optimal interaction with hydrophobic pockets within a receptor's active site. nih.gov This steric hindrance can also confer selectivity by preventing the molecule from binding to off-target receptors that have smaller binding pockets. For instance, studies on various receptor systems have shown that large groups can introduce steric hindrance that deactivates certain targets while enhancing affinity for others. nih.gov The U-shaped and highly hydrophobic binding pockets of some targets are well-suited to accommodate bulky, lipophilic moieties like the tert-butylphenyl group. nih.gov

Table 1: Influence of Lipophilicity and Steric Bulk on Biological Activity

| Feature | Effect on Biological Interactions | Reference |

|---|---|---|

| Increased Lipophilicity | Enhances ability to cross cell membranes; may improve bioavailability. | nih.gov |

| High Steric Bulk | Promotes binding to large, hydrophobic receptor pockets; can improve selectivity. | nih.govnih.gov |

| Hydrophobic Nature | Facilitates van der Waals interactions with hydrophobic subsites of receptors. | nih.gov |

The electronic properties of substituents on the phenyl ring—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—can profoundly influence a molecule's biological activity. The tert-butyl group is a weak electron-donating group.

Studies on analogous structures have demonstrated that the presence and nature of these substituents dictate the type and potency of the pharmacological response. For example, in some series of thiazolidine derivatives, the presence of electron-releasing groups at the para-position of the phenyl ring was associated with hypoglycemic activity. turkjps.org Conversely, attaching electron-withdrawing groups like halogens (Cl, Br, I) or a nitro group often leads to different activities, such as anti-inflammatory or antimicrobial effects. turkjps.orgdistantreader.orgscience.gov

Table 2: Effect of Phenyl Ring Substituents on Pharmacological Activity

| Substituent Type | Potential Pharmacological Outcome | Reference |

|---|---|---|

| Electron-Donating Groups (e.g., -CH3, -OCH3) | May confer hypoglycemic or antibacterial activity. | nih.govturkjps.orgscience.gov |

| Electron-Withdrawing Groups (e.g., -Cl, -NO2) | Often associated with anti-inflammatory, antifungal, or anticancer activity. | turkjps.orgdistantreader.orgscience.gov |

Impact of Substitutions on the Thiazolidine Ring System

Modifications to the core thiazolidine heterocycle at the 2-, 3-, and 5-positions are a common strategy to explore and optimize the SAR of this scaffold.

The substituent at the 2-position, occupied by the 4-(tert-butyl)phenyl group in the parent compound, is a primary determinant of the molecule's interaction with its biological target. Replacing this group with different aromatic or heterocyclic moieties can drastically alter the pharmacological profile. Pocket modeling of various protein targets has revealed that the nature of the aromatic moiety at this position is critical for fitting into the binding site. nih.gov The design of numerous thiazole (B1198619) derivatives involves generating a variety of structures by changing the aromatic aldehyde used in the synthesis, highlighting the importance of the 2-position substituent. nih.gov The substitution pattern on this aryl ring is also key, with different substitutions leading to varied activities such as anticancer or antimicrobial effects. pharmacophorejournal.compharmacophorejournal.com

The nitrogen atom at the N-3 position and the carbon at the C-5 position of the thiazolidine ring are common sites for derivatization to modulate a compound's activity.

Structural modifications at the N-3 position have been shown to yield compounds with significant biological activities. researchgate.net For example, the introduction of an alkoxycarbonyl or benzoyl radical at the nitrogen atom of a thiazolidine ring led to a significant increase in antifungal activity compared to the unsubstituted analogs. mdpi.com In other cases, attaching bulky side chains, such as a piperazinylbutyl group, to the N-3 position has been a key strategy in developing atypical antipsychotic agents. drugbank.com

Modifications at the C-5 position can also lead to an enhancement of pharmacological properties. beilstein-journals.org The introduction of substituents at this position is a strategy employed in the development of various therapeutic agents. SAR studies have shown that substitutions at the 2nd and 5th positions are frequently reported in the literature for producing compounds with potent anticancer activity. pharmacophorejournal.com

Pharmacophore Modeling and Rational Ligand Design Based on Thiazolidine Scaffolds

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. researchgate.net This approach is widely used for designing novel ligands based on the thiazolidine scaffold. nih.govfrontiersin.org

By analyzing a set of active molecules, a pharmacophore model can be generated that typically includes features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For thiazolidine-based compounds, the model often includes the thiazolidine ring as a central scaffold, with hydrophobic and aromatic features corresponding to the substituent at the 2-position and other features corresponding to groups at the N-3 and C-5 positions. researchgate.net

This rational design approach allows for the virtual screening of large compound libraries to identify new potential hits or for the targeted design of novel derivatives with improved potency and selectivity. semanticscholar.org For example, based on the analysis of a receptor's binding pocket, new thiazolidine derivatives can be designed with complementary structures to optimize interactions. nih.gov This integration of computational modeling with synthetic chemistry accelerates the discovery and optimization of new drug candidates based on the versatile thiazolidine scaffold. frontiersin.org

Comparative Analysis of Structural Analogues and Isosteric Replacements

The biological activity of 2-arylthiazolidine derivatives is highly sensitive to substitutions on both the phenyl ring and the thiazolidine moiety. Understanding these relationships is crucial for the rational design of more potent and selective compounds.

Impact of Phenyl Ring Substituents

Research into 2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) as cytotoxic agents against prostate cancer has provided valuable insights into the role of the 2-aryl substituent. nih.gov While this research focused on derivatives with a carboxamide group at the 4-position, the findings regarding the 2-aryl portion are highly relevant to the SAR of this compound.

The presence and nature of substituents on the phenyl ring can significantly modulate the anticancer activity. For instance, in a series of 5-(4-alkylbenzylidene)thiazolidine-2,4-diones, the substitution on the phenyl ring was found to be a critical factor for their activity against various human tumor cell lines.

A study on novel phenylthiazoles bearing a tert-butyl moiety highlighted the favorable pharmacokinetic properties conferred by the tert-butyl group. This bulky, lipophilic group can enhance membrane penetration and provide steric shielding, which can hinder metabolic degradation and potentially prolong the compound's biological activity.

Isosteric Replacements of the tert-Butyl Group

The tert-butyl group is a common feature in bioactive molecules due to its steric bulk and lipophilicity. However, it can also be a liability, sometimes leading to poor solubility or metabolic instability. Isosteric replacement, the substitution of one atom or group for another with similar physical and/or chemical properties, is a common strategy in medicinal chemistry to overcome these challenges while retaining or improving biological activity.

Several groups are considered bioisosteres of the tert-butyl group, each offering a unique combination of steric, electronic, and physicochemical properties. These replacements can fine-tune the compound's profile, affecting its potency, selectivity, and pharmacokinetic properties.

| Isosteric Replacement | Rationale for Replacement | Potential Impact on Activity |

| Isopropyl | Reduces steric bulk while maintaining lipophilicity. | May alter binding affinity and selectivity. |

| Cyclopropyl (B3062369), Cyclobutyl | Introduces conformational rigidity and alters the vector of substitution. | Can improve metabolic stability and binding interactions. |

| Trifluoromethyl (CF3) | Electron-withdrawing group that can alter metabolic stability and binding interactions. | Can enhance potency and improve pharmacokinetic properties. |

| Halogens (e.g., Cl, F) | Modulate electronic properties and lipophilicity. | Can influence binding affinity and membrane permeability. |

The following table presents a hypothetical comparative analysis based on established SAR principles for 2-arylthiazolidine derivatives. The activity data is illustrative to demonstrate the potential effects of isosteric replacements.

| Compound | R (at para-position of phenyl ring) | Hypothetical Anticancer Activity (IC50, µM) | Rationale for Activity Change |

| 1 | tert-Butyl | 1.5 | The bulky and lipophilic tert-butyl group may enhance binding to a hydrophobic pocket in the target protein. |

| 2 | Isopropyl | 2.8 | Reduced steric bulk compared to tert-butyl may lead to a slight decrease in binding affinity. |

| 3 | Cyclopropyl | 2.1 | The rigid cyclopropyl group may provide a favorable conformation for binding. |

| 4 | Trifluoromethyl | 1.2 | The electron-withdrawing nature and potential for improved metabolic stability could enhance potency. |

| 5 | Chloro | 3.5 | Altered electronic and steric properties may result in a less optimal fit for the binding site. |

Note: The IC50 values are hypothetical and for illustrative purposes only, based on general SAR trends.

Mechanistic Investigations of Biological Activities of 2 4 Tert Butyl Phenyl Thiazolidine

Elucidation of Molecular Targets and Associated Signaling Pathways

Understanding the molecular interactions of 2-(4-(tert-Butyl)phenyl)thiazolidine is crucial for defining its biological profile. Research has centered on its effects on key enzymes, nuclear receptors, and cellular signaling cascades.

The inhibitory potential of thiazolidine (B150603) derivatives against various enzymes has been a significant area of research. While direct studies on this compound's effect on cyclooxygenases (COX) are limited, investigations into structurally related thiazolidinone and pyridine (B92270) derivatives have shown promise for COX-2 inhibition. utrgv.edunih.gov The thiazolidinone scaffold is considered an emerging platform in the design of COX-2 inhibitors. utrgv.edu For instance, certain 2-aryl-3-(4-sulfamoyl/methylsulfonylphenylamino)-4-thiazolidinones have been designed and evaluated as selective COX-2 inhibitors. nih.gov The mechanism of COX-2 inhibition often involves interactions with key amino acid residues in the enzyme's active site, such as Ser-530 and Tyr-385. nih.gov Some acidic non-steroidal anti-inflammatory drugs have been shown to bind to COX-2 with their carboxylate group hydrogen-bonded to these residues, precluding the formation of a salt bridge with Arg-120. nih.gov

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism. researchgate.netnih.gov Thiazolidinediones, a class of compounds structurally related to this compound, are well-established PPAR-γ agonists. nih.govjuniperpublishers.com These compounds act as insulin (B600854) sensitizers by activating PPAR-γ. researchgate.net The activation of PPAR-γ by its agonists can lead to the transactivation of target genes, which in turn modulates metabolic pathways. nih.gov Furthermore, PPAR-γ agonists have been shown to inhibit the expression of pro-inflammatory genes by attenuating the activation of nuclear factor-kappa B (NF-κB). rhhz.net While direct evidence for this compound as a PPAR-γ modulator is not extensively documented, the known activity of the broader thiazolidine class suggests this as a potential mechanism of action. nih.gov

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is a target for developing agents for hyperpigmentation disorders. nih.gov Derivatives of 2-(substituted phenyl)thiazolidine have been designed and synthesized as novel tyrosinase inhibitors. researchgate.net Kinetic analyses of some of these derivatives have revealed a competitive mode of inhibition. researchgate.net This suggests that these compounds may bind to the active site of the tyrosinase enzyme, competing with the natural substrate, L-DOPA. researchgate.net The structural similarity of these thiazolidine derivatives to N-phenylthiourea, a known tyrosinase inhibitor, and the natural substrates of the enzyme, supports this competitive inhibition mechanism. researchgate.net Other studies on different thiazolidine derivatives have identified non-competitive or mixed-type inhibition, indicating that the precise mechanism can vary depending on the specific chemical structure. nih.govnih.govmdpi.com

| Compound Type | Inhibition Mechanism | Reference |

|---|---|---|

| 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives | Competitive | researchgate.net |

| Haginin A (a complex isoflav-3-ene) | Non-competitive | nih.gov |

| Oxyresveratrol | Non-competitive | nih.gov |

| Norartocarpetin | Competitive | nih.gov |

In Vitro Cellular and Biochemical Mechanistic Analyses

Cell-based assays and biochemical analyses have provided further understanding of the mechanisms underlying the biological effects of this compound and its analogs.

Structurally related thiazolidine derivatives have demonstrated the ability to induce apoptosis and regulate the cell cycle in cancer cells. nih.govmdpi.com For example, certain novel chalcones incorporating a tetrahydro- rhhz.netnih.govresearchgate.nettriazolo[3,4-a]isoquinoline moiety have been shown to induce cell growth arrest at the G1 phase of the cell cycle, thereby inhibiting the G1/S transition and cell cycle progression. nih.gov These compounds were also found to stimulate apoptotic cell death. nih.gov The induction of apoptosis can occur through the regulation of key proteins involved in the apoptotic cascade. frontiersin.org Some anticancer agents can trigger apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. frontiersin.org For instance, some compounds have been shown to upregulate BAX and p53 genes while downregulating the BCL2 gene. nih.gov

| Compound Type | Effect | Mechanism | Reference |

|---|---|---|---|

| Tetrahydro- rhhz.netnih.govresearchgate.nettriazolo[3,4-a]isoquinoline chalcones | G1 phase cell cycle arrest | Inhibition of G1/S transition | nih.gov |

| Tetrahydro- rhhz.netnih.govresearchgate.nettriazolo[3,4-a]isoquinoline chalcones | Apoptosis induction | Upregulation of BAX, p53; Downregulation of BCL2 | nih.gov |

| Genistein | G2/M phase cell cycle arrest and apoptosis | Inhibition of ROS-dependent PI3K/Akt signal transduction pathway | mdpi.com |

The effects of this compound and its analogs on key metabolic signaling pathways have been investigated. A study on a thiazolidin-4-one derivative, N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide (NAT-2), which shares the di-tert-butyl-phenyl moiety, demonstrated modulation of AMP-activated protein kinase (AMPK), Akt, and p38 mitogen-activated protein (MAP) kinase pathways in L6 cells. nih.gov Thiazolidinediones have been shown to acutely activate AMPK in mammalian tissues, an effect that appears to be independent of PPAR-γ mediated gene transcription. nih.govresearchgate.net

The activation of AMPK is a critical event in cellular energy homeostasis. The study on NAT-2 also revealed increased phosphorylation of Akt, suggesting a role in Akt-mediated glucose uptake. nih.gov Furthermore, the p38 MAP kinase pathway, which is implicated in cellular stress responses, was also affected. nih.gov The activation of the p38 MAP kinase pathway can be essential for the antileukemic effects of certain drugs, leading to apoptosis and cell cycle arrest. nih.gov

The NF-κB signaling pathway is a key regulator of inflammation. nih.gov As mentioned earlier, PPAR-γ agonists can attenuate NF-κB activation, thereby inhibiting the expression of pro-inflammatory genes. rhhz.net This suggests a potential anti-inflammatory mechanism for compounds that act as PPAR-γ modulators.

| Signaling Pathway | Effect | Compound Type | Reference |

|---|---|---|---|

| AMPK | Activation | Thiazolidinediones, NAT-2 | nih.govnih.govresearchgate.net |

| Akt | Increased phosphorylation | NAT-2 | nih.gov |

| p38 MAP Kinase | Modulation | NAT-2 | nih.gov |

| NF-κB | Attenuation of activation | PPAR-γ agonists (e.g., thiazolidinediones) | rhhz.net |

Effects on Pathogen Biological Processes (e.g., Glucose Transport, Morphological Alterations in Fungi)

Specific research detailing the effects of this compound on pathogen biological processes, such as glucose transport or morphological changes in fungi, could not be identified. Mechanistic studies on related thiazolidine-2,4-dione derivatives have suggested an association with glucose transport as part of their antifungal action, but this has not been demonstrated for the specific compound . mdpi.com

Investigation of Multi-Target Mechanisms of Action

There is no available scientific literature detailing investigations into potential multi-target mechanisms of action for this compound. While the broader class of thiazolidine-2,4-diones has been explored for its multi-targeted capabilities against various protein targets and signaling pathways, these findings are specific to the dione (B5365651) structure and cannot be extrapolated to this compound. nih.govnih.gov

Due to the lack of specific data for this compound, no data tables or detailed research findings on its specific biological mechanisms can be provided at this time.

Computational Chemistry Approaches in the Study of 2 4 Tert Butyl Phenyl Thiazolidine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for understanding how a ligand, such as a thiazolidine (B150603) derivative, might interact with a biological target, typically a protein or enzyme.

For the broader class of thiazolidinone and thiazolidine-2,4-dione derivatives, molecular docking has been instrumental in elucidating binding modes with various therapeutic targets. For instance, studies on thiazolidine-2,4-dione analogues as antidiabetic agents have used docking to investigate interactions with the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ). ijper.orgbenthamscience.com These simulations identify key amino acid residues in the receptor's active site that form hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the ligand. Similarly, docking studies on 2-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives have helped to understand their fit within the active site of the Shikimate kinase enzyme, a target for anti-tubercular agents. ijpsr.com

A hypothetical docking study of 2-(4-(tert-Butyl)phenyl)thiazolidine would involve:

Preparation of the Ligand: Building the 3D structure of the molecule and optimizing its geometry.

Selection of a Target Protein: Identifying a potential biological target based on preliminary screening or therapeutic interest.

Docking Simulation: Using software like AutoDock or FlexX to place the ligand into the binding site of the target protein. benthamscience.com

Analysis of Results: Evaluating the binding affinity (often expressed as a docking score in kcal/mol) and visualizing the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's amino acid residues.

Table 1: Example of Molecular Docking Data for Thiazolidine Derivatives (Hypothetical for the specific compound)

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Target X | This compound | -8.5 | Tyr250, Leu340, Phe412 | Hydrophobic, π-π stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

Development of Predictive Models for Biological Potency

QSAR models are developed using a dataset of compounds for which the biological activity (e.g., IC50 values) is known. These models can then be used to predict the activity of new, untested compounds. For various thiazolidin-4-one and thiazolidine-2,4-dione series, QSAR models have been successfully developed to predict activities such as antihyperglycemic, anti-tubercular, and anticancer effects. nih.govnih.govfrontiersin.org

The development process typically involves calculating a large number of molecular descriptors for each compound in a training set. Statistical methods, like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are then used to build an equation that correlates a selection of these descriptors with the observed activity. nih.govnih.gov The predictive power of the model is validated using an external test set of compounds. frontiersin.org A robust QSAR model for derivatives of this compound could guide the synthesis of new analogues with potentially enhanced biological potency.

Correlation of Physico-chemical Descriptors with Activity

A key outcome of QSAR studies is the identification of specific physico-chemical properties that are critical for biological activity. These properties are represented by numerical values called descriptors.

Common descriptors found to be important for the activity of thiazolidine derivatives include:

Topological descriptors: These describe the atomic connectivity and shape of the molecule.

Electronic descriptors: Properties like dipole moment and atomic charges, which influence how the molecule interacts with its target.

Thermodynamic descriptors: Such as LogP (a measure of lipophilicity), which affects how a compound is absorbed and distributed.

For example, a QSAR study on thiazolidine-4-one derivatives with anti-tubercular activity found that descriptors related to polarizability, electronegativity, and surface area were positively correlated with activity. nih.gov This implies that increasing these properties in new derivatives could lead to more potent compounds.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Binding Stability

While molecular docking provides a static snapshot of a ligand binding to its receptor, Molecular Dynamics (MD) simulations can predict the stability of this interaction over time. MD simulations model the movements of atoms and molecules, providing insights into the conformational changes and dynamic behavior of the ligand-receptor complex.

In studies of thiazolidine-2,4-dione derivatives, MD simulations have been used to confirm the stability of docked poses within the active sites of targets like PPAR-γ and VEGFR-2. nih.govnih.gov The stability is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation period (e.g., 100-200 nanoseconds). nih.govresearchgate.net A stable RMSD value indicates that the ligand remains securely bound in its initial predicted pose. MD simulations are a powerful tool to validate docking results and understand the dynamic nature of the binding. nih.gov

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. It is more computationally intensive than molecular mechanics methods but provides a higher level of theoretical accuracy.

For thiazolidine derivatives, DFT calculations have been used to:

Optimize molecular geometry: To find the most stable 3D conformation of the molecule. mdpi.comnih.gov

Calculate electronic properties: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Analyze vibrational spectra: To help interpret experimental data from FT-IR and Raman spectroscopy. researchgate.net

Predict reactivity: By calculating parameters like electrostatic potential maps, which show the charge distribution on the molecule's surface and indicate sites prone to electrophilic or nucleophilic attack.

DFT studies on this compound could precisely determine its 3D structure and electronic properties, which are fundamental for understanding its potential interactions with biological targets.

In Silico Prediction of Potential Biological Activities and Ligand Efficiencies

In silico (computer-based) methods are widely used in the early stages of drug discovery to predict the pharmacological and pharmacokinetic properties of compounds. This includes predicting potential biological activities and assessing their "drug-likeness."

For various series of thiazolidin-4-ones and thiazolidine-2,4-diones, in silico tools have been used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. ijpsr.comnih.govnih.gov These predictions help to identify candidates that are likely to have good oral bioavailability and a low risk of toxicity. For example, adherence to Lipinski's Rule of Five is often calculated to assess drug-likeness. mdpi.com Furthermore, software platforms can screen a compound against databases of known biological targets to predict a wide range of potential activities, helping to identify new therapeutic applications for existing scaffolds. ijpsr.com

Table 2: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Advanced Spectroscopic and Structural Elucidation of 2 4 Tert Butyl Phenyl Thiazolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the molecular structure of 2-(4-(tert-butyl)phenyl)thiazolidine in solution. Through a suite of 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals is possible, confirming the compound's constitution and connectivity.

High-resolution 1D NMR provides the initial and most direct evidence for the presence of key structural motifs within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals corresponding to the distinct chemical environments of the protons. The tert-butyl group gives rise to a sharp singlet, typically integrating to nine protons, in the upfield region. The aromatic protons of the para-substituted phenyl ring appear as a pair of doublets, indicative of an AA'BB' spin system. The protons on the thiazolidine (B150603) ring (at positions 2, 4, and 5) and the N-H proton exhibit specific chemical shifts and coupling patterns that are crucial for confirming the heterocyclic structure.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by providing a count of unique carbon atoms. The spectrum shows distinct signals for the quaternary and methyl carbons of the tert-butyl group, the aromatic carbons (with the ipso-carbon attached to the thiazolidine ring and the para-carbon attached to the tert-butyl group having characteristic shifts), and the aliphatic carbons of the thiazolidine ring (C2, C4, and C5).

Interactive Data Table: Representative ¹H and ¹³C NMR Data Note: The following data is a representative example based on the analysis of similar thiazolidine structures and may vary based on solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2-H | 5.5 - 5.7 (s) | 65 - 75 |

| C4-H₂ | 3.2 - 3.5 (m) | 45 - 55 |

| C5-H₂ | 3.0 - 3.3 (m) | 30 - 40 |

| N-H | 2.0 - 2.5 (br s) | - |

| Aromatic C-H | 7.3 - 7.5 (d) | 125 - 129 |

| Aromatic C-H | 7.2 - 7.4 (d) | 125 - 129 |

| Aromatic C (ipso) | - | 138 - 142 |

| Aromatic C (para) | - | 150 - 155 |

| C(CH₃)₃ | - | 34 - 36 |

To establish unambiguous assignments and map the precise connectivity of the molecular framework, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra are essential for tracing the connectivity within the thiazolidine ring, showing correlations between the protons on C4 and C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each protonated carbon signal by linking the ¹H and ¹³C data. For example, the proton signal at C2 is directly correlated to the C2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is critical for piecing together the entire molecular structure. Key HMBC correlations would include those from the C2-H proton to the ipso-carbon of the phenyl ring and to carbons C4 and C5 of the thiazolidine ring, confirming the attachment of the phenyl group at the C2 position. Correlations from the tert-butyl protons to the para-aromatic carbon are also expected.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the precise molecular formula of this compound can be unequivocally established. This technique differentiates the target compound from other potential isomers or compounds with the same nominal mass, providing definitive confirmation of its elemental makeup.

Interactive Data Table: HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NS |

| Calculated Exact Mass [M+H]⁺ | 222.1260 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features.

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| N-H (Thiazolidine) | Stretching | 3300 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic/tert-Butyl) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1600 - 1620 and 1480 - 1520 |

| C-N | Stretching | 1180 - 1360 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's three-dimensional structure and absolute stereochemistry if chiral centers are present.

The data obtained from X-ray crystallography is crucial for analyzing the conformation of the five-membered thiazolidine ring. Thiazolidine rings are not planar and typically adopt an "envelope" or "twist" conformation to minimize steric and torsional strain. The analysis would determine which atom (typically C4, C5, or S1) is out of the plane formed by the other four atoms. This solid-state conformational information provides a valuable baseline for understanding the molecule's preferred spatial arrangement, which can influence its physical properties and interactions.

Intermolecular Interactions in Crystal Lattices

In the crystal lattice of related thiazolidine derivatives, interactions such as weak hydrogen bonds and van der Waals forces are commonly observed. scispace.com For this compound, the thiazolidine ring's N-H group can act as a hydrogen bond donor, while the sulfur atom can act as a weak acceptor. The aromatic phenyl ring and the tert-butyl group's C-H bonds can also participate in weak C-H···π and C-H···S interactions. nih.gov

The primary intermolecular forces expected in the crystal structure include:

N-H···S Hydrogen Bonds: The hydrogen atom on the thiazolidine nitrogen can form a hydrogen bond with the sulfur atom of a neighboring molecule. This is a significant interaction that often influences the primary packing motif.

C-H···π Interactions: The hydrogen atoms of the tert-butyl group or the thiazolidine ring can interact with the π-electron cloud of the phenyl ring on an adjacent molecule. nih.gov This type of interaction contributes to the stabilization of the crystal structure.

Van der Waals Forces: Dispersion forces are significant, particularly due to the large, nonpolar tert-butyl group and the phenyl ring. These forces are the primary source of attraction that holds the molecules together in the crystal packing. scispace.com

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice. nih.gov For a compound like this compound, this analysis would likely reveal the relative contributions of the different types of contacts, confirming the importance of the aforementioned hydrogen bonds and van der Waals forces.

Below is a summary of the potential intermolecular interactions.

| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Description |

|---|---|---|---|

| Hydrogen Bond | N-H (Thiazolidine) | S (Thiazolidine) | A directional interaction that significantly influences molecular packing. |

| C-H···π Interaction | C-H (tert-Butyl/Thiazolidine) | Phenyl Ring (π-system) | Stabilizes the crystal lattice through the interaction of C-H bonds with the aromatic ring. |

| Van der Waals Forces | Entire Molecule | Entire Molecule | Non-directional dispersion forces, especially prominent due to the bulky tert-butyl and phenyl groups. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The spectrum of this compound is characterized by absorptions arising from the electronic transitions associated with its chromophores: the substituted phenyl ring and the thiazolidine moiety containing sulfur and nitrogen heteroatoms.

The primary electronic transitions expected for this molecule are π→π* and n→σ*. youtube.com

π→π Transitions:* These transitions are associated with the aromatic phenyl ring. The substitution on the benzene (B151609) ring influences the energy and intensity of these absorptions. Typically, benzene and its derivatives exhibit strong absorption bands in the UV region. The presence of the tert-butyl and thiazolidine substituents can cause a bathochromic (red) shift to longer wavelengths.

n→σ Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the sulfur or nitrogen atoms of the thiazolidine ring) to an antibonding σ* orbital. These transitions are generally of lower intensity and occur at shorter wavelengths compared to π→π* transitions. youtube.com

The solvent used for analysis can also affect the position of the absorption maxima (λmax) due to interactions with the molecule's ground and excited states. stackexchange.com

The expected electronic transitions are detailed in the table below.

| Electronic Transition | Associated Chromophore | Expected λmax Range (nm) | Relative Intensity |

|---|---|---|---|

| π→π | 4-(tert-Butyl)phenyl group | 250 - 290 | High |

| n→σ | Thiazolidine S and N atoms | 200 - 240 | Low to Medium |

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., LC-MS)

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS), are indispensable for the analysis of this compound. These methods are crucial for assessing the purity of a synthesized batch and for separating potential stereoisomers.

Purity Assessment: LC-MS is a powerful tool for purity assessment. nih.gov The liquid chromatography component separates the target compound from any impurities, starting materials, or by-products. The mass spectrometer then detects and provides mass-to-charge ratio information for the separated components, allowing for their identification. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity is determined by comparing the peak area of the main compound to the total area of all detected peaks in the chromatogram.

Isomer Separation: The this compound molecule contains a stereocenter at the C2 position of the thiazolidine ring, meaning it can exist as a pair of enantiomers (R and S isomers). Separating these enantiomers is often necessary, as they can have different biological activities. Chiral chromatography is the most common method for this purpose. This involves using a chiral stationary phase (CSP) in an HPLC system. researchgate.netnih.gov The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. Pre-column derivatization with a chiral reagent is another strategy that can be used to form diastereomers, which can then be separated on a standard, non-chiral column. researchgate.net

The table below outlines a typical approach for the chromatographic analysis of this compound.

| Analytical Goal | Technique | Typical Stationary Phase | Typical Mobile Phase | Detection Method |

|---|---|---|---|---|

| Purity Assessment | Reversed-Phase HPLC / LC-MS | C18 or C8 | Acetonitrile/Water or Methanol/Water Gradient | UV-Vis (e.g., at 254 nm) and Mass Spectrometry (MS) |

| Isomer Separation | Chiral HPLC | Chiral Stationary Phase (e.g., Chiralcel OD-H) | Hexane/Isopropanol | UV-Vis and/or Optical Rotation (OR) |

Preclinical Biological Evaluations of 2 4 Tert Butyl Phenyl Thiazolidine and Its Derivatives

In Vitro Antimicrobial Activity Studies

The antimicrobial properties of various thiazolidine (B150603) derivatives have been extensively investigated to determine their efficacy against a range of pathogenic microorganisms.

Assessment of Antifungal Efficacy against Key Pathogens (e.g., Candida albicans, Staphylococcus aureus)

Thiazolidine derivatives have demonstrated notable antifungal capabilities, particularly against Candida albicans. Studies on substituted thiazolidin-4-ones revealed that derivatives featuring hydroxy and nitro groups are potent antifungal agents. nanobioletters.com The presence of a hydroxy group on the phenyl ring, in particular, has been shown to improve antifungal activity. eurekaselect.com A separate series of new 4-thiazolidinone (B1220212) derivatives also showed that certain compounds exhibited marked activity against fungal strains, with fluconazole (B54011) used as a reference drug. nih.gov

Research into 5-Arylidene-2,4-thiazolidinediones, another class of related compounds, has shown high antifungal activity, which is both fungistatic and fungicidal. nih.gov These compounds were observed to cause morphological changes in the cell wall of Candida yeast cells. nih.gov The mechanism of a topical antifungal drug based on a thiazolidine-2,4-dione structure, Mycosidine®, is believed to involve the disruption of the fungal cell wall. nih.gov

| Compound Class | Pathogen | Key Findings | Reference |

|---|---|---|---|

| Substituted thiazolidin-4-ones | Candida albicans | Hydroxy and nitro derivatives showed potent activity. | nanobioletters.com |

| Substituted 4-thiazolidinone derivatives | Candida albicans, Aspergillus niger | Presence of a hydroxy group on the aromatic ring improved antifungal activity. | eurekaselect.com |

| 5-Arylidene-2,4-thiazolidinediones | Candida spp. | Exhibited high fungistatic and fungicidal activity; caused morphological changes in the yeast cell wall. | nih.gov |

| 4-Thiazolidinone derivatives (e.g., 4a, 4e) | Fungal strains | Demonstrated marked antimicrobial activity. | nih.gov |

Determination of Antibacterial Spectrum and Potency

The antibacterial potential of thiazolidine derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. In one study, synthesized compounds were tested against strains such as the Gram-positive Staphylococcus aureus and Gram-negative Pseudomonas aeruginosa and Salmonella typhi. nanobioletters.com It was found that chloro-substituted compounds exhibited significant growth inhibition, whereas the presence of electron-donating groups like methyl and methoxy (B1213986) on the phenyl ring decreased the activity. nanobioletters.com Another study confirmed that the presence of nitro and chloro groups in the aromatic ring improved the antibacterial activity of substituted 4-thiazolidinone derivatives against Escherichia coli (Gram-negative), S. aureus, and Bacillus subtilis (Gram-positive). eurekaselect.com

A series of new 4-thiazolidinone derivatives were found to have minimum inhibitory concentrations (MICs) in the range of 100–400 µg/mL against a panel of five Gram-positive and two Gram-negative bacteria. nih.gov Specifically, thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives have shown promise against multidrug-resistant Staphylococcus aureus clinical isolates. nih.gov Certain derivatives exhibited a bactericidal effect and were capable of inhibiting about 90% of biofilm formation. nih.gov

| Compound/Derivative Class | Bacterial Strains Tested | Observed Activity / Key Findings | Reference |

|---|---|---|---|

| Substituted thiazolidin-4-ones | S. aureus (Gram+), P. aeruginosa (Gram-), S. typhi (Gram-) | Chloro-substituted compounds showed moderate to maximum growth inhibition. Electron-donating groups decreased activity. | nanobioletters.com |

| 4-Thiazolidinone derivatives | Gram-positive and Gram-negative bacteria | MICs ranged from 100–400 µg/mL. | nih.gov |

| Substituted 4-thiazolidinone derivatives | E. coli (Gram-), S. aureus (Gram+), B. subtilis (Gram+) | Nitro and chloro groups on the aromatic ring enhanced antibacterial activity. | eurekaselect.com |

| Thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives | Multidrug-resistant S. aureus | Exhibited bactericidal effects and significant biofilm inhibition. | nih.gov |

In Vitro Anticancer Activity Investigations

The anticancer potential of thiazolidine-based compounds has been a significant area of research, with studies demonstrating their ability to inhibit the growth of various cancer cell lines.

Antiproliferative and Cytotoxic Activity against Diverse Cancer Cell Lines (e.g., Breast, Lung, Prostate, Leukemia)

Thiazolidine derivatives have shown broad-spectrum antiproliferative and cytotoxic effects across numerous human cancer cell lines. A library of thiazolidine-2,4-dione-biphenyl derivatives was evaluated against cervical (HeLa), prostate (PC3), lung (HepG2), and breast (MDA-MB-231) cancer cells, with several compounds displaying potent activity. nih.gov Similarly, other novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were effective against HeLa, HT-29 (colon), MCF-7 (breast), and HepG-2 cells. nih.gov

Further studies have highlighted the efficacy of these compounds against leukemia. One thiazolidine-2,4-dione derivative showed a significant effect against the breast cancer MCF-7 and leukemia K562 cell lines. nih.gov Another study investigating a specific thiazole (B1198619) derivative found that leukemia cells (HL-60, Jurkat) were the most sensitive among a panel that also included liver, breast, lung, cervical, and glioma cell lines. dmed.org.ua The National Cancer Institute (NCI) has also evaluated bicyclic thiazolidinone derivatives against a full panel of approximately 60 tumor cell lines derived from nine different cancer types, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers, identifying compounds with selective action. researchgate.net

| Compound Class/Derivative | Cancer Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione-biphenyl derivatives | HeLa (cervical), PC3 (prostate), HepG2 (lung), MDA-MB-231 (breast) | Several compounds (10a, 10b, 10d, 10e, 10j) displayed potent activity. | nih.gov |

| 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide | MCF-7 (breast), K562 (leukemia) | Showed the most significant effect among the tested series. | nih.gov |

| 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives | HeLa (cervical), HT-29 (colon), MCF-7 (breast), HepG-2 (liver) | Compounds 6a, 7e, and 7g showed potent antiproliferative activity. | nih.gov |

| [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | HL-60 & Jurkat (leukemia), HepG2 (liver), MCF-7 (breast), A549 (lung) | Leukemia cells were the most sensitive, with IC50 values of 7.5-8.9 μg/mL. | dmed.org.ua |

| Bicyclic thiazolidinone derivatives | ~60 cell lines (leukemia, melanoma, lung, colon, prostate, breast, etc.) | Compound 4b showed selective action on melanoma cell lines; compound 7a was selective for leukemia. | researchgate.net |

Differential Selectivity between Tumor Cells and Non-Malignant Control Cells

A crucial aspect of anticancer drug development is selective toxicity toward cancer cells over healthy, non-malignant cells. Several studies on thiazolidine derivatives have addressed this. For instance, the antiproliferative effects of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were tested against various carcinoma cell lines as well as a viable human skin fibroblast cell line, allowing for an assessment of selectivity. nih.gov

In a study of 4-TZD-based derivatives (Les-4368 and Les-4370), their toxic effects were compared between human colorectal adenocarcinoma cells (CACO-2) and normal human fibroblasts (BJ). mdpi.com This direct comparison is vital for determining the therapeutic window of these compounds. mdpi.com Furthermore, research on thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives active against S. aureus also included cytotoxicity evaluations. nih.gov The derivatives were found to be non-cytotoxic for human peripheral blood mononuclear cells (PBMC), although they did show moderate cytotoxicity for L929 fibroblasts, indicating a degree of differential selectivity. nih.gov

| Compound Class | Cancer Cell Line | Non-Malignant Control Cell | Selectivity Finding | Reference |

|---|---|---|---|---|

| 4-TZD derivatives (Les-4368, Les-4370) | CACO-2 (colorectal adenocarcinoma) | BJ (normal human fibroblasts) | Comparative toxicity was evaluated to assess selectivity. | mdpi.com |

| Thiazolidine-2,4-dione derivatives | N/A (Tested for antimicrobial activity) | Human PBMCs, L929 fibroblasts | No cytotoxicity observed for PBMCs; moderate cytotoxicity for L929 fibroblasts. | nih.gov |